4-n-Heptylbiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-heptyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24/c1-2-3-4-5-7-10-17-13-15-19(16-14-17)18-11-8-6-9-12-18/h6,8-9,11-16H,2-5,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIZPXDIBXXKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069346 | |

| Record name | 1,1'-Biphenyl, 4-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59662-32-7 | |

| Record name | 4-Heptyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59662-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Biphenyl, 4-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059662327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 4-heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 4-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-n-Heptylbiphenyl: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-n-Heptylbiphenyl is a notable organic compound belonging to the biphenyl family, characterized by a biphenyl core structure with a heptyl group attached to one of the phenyl rings at the para position. This molecule is of significant interest in materials science, particularly for its properties as a liquid crystal. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with insights for researchers in both materials science and the life sciences.

Chemical Structure and Identification

This compound consists of two benzene rings linked by a single bond, with a seven-carbon alkyl chain (heptyl group) substituting a hydrogen atom at the 4-position of one of the rings. Its systematic IUPAC name is 4-heptyl-1,1'-biphenyl.

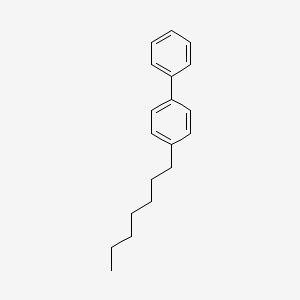

Molecular Structure of this compound

A 2D representation of the this compound molecular structure.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in various fields and for predicting its behavior in different environments.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₄ | |

| Molecular Weight | 252.40 g/mol | |

| CAS Number | 59662-32-7 | |

| Appearance | White or colorless powder to lump to clear liquid | |

| Melting Point | 30-32 °C | |

| Boiling Point | 210-211 °C at 2 mmHg | |

| Density | 1.01 ± 0.1 g/cm³ (predicted) | |

| Solubility | Almost transparent in Toluene | |

| Flash Point | > 230 °F (> 110 °C) | |

| Mesomorphic Range | 27.0 to 45.0 °C (for the related 4-cyano-4'-heptylbiphenyl) |

Spectroscopic Data

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the biphenyl core and the aliphatic protons of the heptyl chain. The aromatic protons will appear as multiplets in the range of 7.2-7.6 ppm. The protons of the heptyl chain will appear as a triplet for the terminal methyl group around 0.9 ppm, and multiplets for the methylene groups between 1.2 and 2.7 ppm, with the methylene group attached to the phenyl ring being the most downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbons in the biphenyl core and the heptyl chain. The aromatic carbons will resonate in the region of 127-143 ppm. The aliphatic carbons of the heptyl chain will appear in the upfield region, typically between 14 and 36 ppm.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for this compound include C-H stretching vibrations for the aromatic rings (around 3030 cm⁻¹) and the aliphatic chain (2850-2960 cm⁻¹), and C=C stretching vibrations for the aromatic rings (around 1600 and 1485 cm⁻¹).

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 252. The fragmentation pattern will be characteristic of the loss of alkyl fragments from the heptyl chain and cleavage of the biphenyl linkage.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method offers high yields and functional group tolerance.

Suzuki-Miyaura Coupling Workflow

The general workflow for the synthesis of this compound via Suzuki-Miyaura coupling is depicted below. This involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

Generalized workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of this compound. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Materials:

-

4-Heptylphenylboronic acid

-

4-Bromobiphenyl

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Ethanol

-

Water (deionized)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-heptylphenylboronic acid (1.1 equivalents), 4-bromobiphenyl (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous toluene to the flask to dissolve the reactants.

-

To this mixture, add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 equivalents).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to yield pure this compound.

Applications

Liquid Crystals

The primary application of this compound and its derivatives, particularly the cyanobiphenyls like 4-cyano-4'-heptylbiphenyl (7CB), is in the field of liquid crystals. These compounds exhibit a nematic liquid crystal phase at or near room temperature. This property is fundamental to their use in liquid crystal displays (LCDs), where the application of an electric field can alter the orientation of the liquid crystal molecules, thereby controlling the passage of light. The long alkyl chain and the rigid biphenyl core contribute to the anisotropic properties required for liquid crystal behavior.

Potential in Drug Development and Life Sciences

While this compound itself is not a therapeutic agent, the biphenyl scaffold is a recognized "privileged structure" in medicinal chemistry. This means that the biphenyl moiety is a common structural feature in a variety of biologically active compounds. The biphenyl core can provide a rigid framework for orienting other functional groups to interact with biological targets such as enzymes and receptors.

Furthermore, the field of liquid crystals is being explored for novel drug delivery systems. Lyotropic liquid crystalline phases, which form in the presence of a solvent, can create unique nanostructures like cubosomes and hexosomes. These structures can encapsulate both hydrophilic and hydrophobic drugs, offering potential for controlled release and targeted delivery. While this compound is a thermotropic liquid crystal, the principles of molecular self-assembly it demonstrates are relevant to the design of such advanced drug delivery vehicles.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.

Conclusion

This compound is a versatile organic molecule with well-established applications in materials science as a liquid crystal. Its synthesis via robust methods like the Suzuki-Miyaura coupling makes it readily accessible for research and development. While its direct application in drug development is not established, the biphenyl scaffold is of significant interest in medicinal chemistry, and the principles of liquid crystal self-assembly are inspiring new frontiers in drug delivery. A thorough understanding of its chemical and physical properties, as provided in this guide, is essential for its effective and safe utilization in scientific and industrial applications.

References

-

PubChem. [1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl-. National Center for Biotechnology Information. [Link].

-

Zugenmaier, P., & Kuczynski, W. (2010). Comparison of the Crystal and Molecular Structures of Three Similar 4-Heptyl-biphenyl Compounds: 4-Heptyl-4′-cyanobiphenyl, 4-Heptyl-3′-cyanobiphenyl, and 4-Heptyl-4′-nitrobiphenyl. Molecular Crystals and Liquid Crystals, 441(1), 93-107. [Link].

-

NIST. This compound. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link].

-

Goulding, M. J. (2010). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Molecular Crystals and Liquid Crystals, 528(1), 1-8. [Link].

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link].

-

Ali, H. A., Ismail, M. A., Fouda, A. E. A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18455-18485. [Link].

-

Mehmood, T., Ahmed, A., & Ahmad, Z. (2023). Lyotropic liquid crystalline phases: Drug delivery and biomedical applications. Journal of Drug Delivery Science and Technology, 89, 105021. [Link].

-

Kaur, G., & Kumar, S. (2019). Liquid Crystals: An Approach in Drug Delivery. Indian Journal of Pharmaceutical Sciences, 81(1), 11-20. [Link].

-

PubMed. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. [Link].

-

NIST. [1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 170468, [1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl-. [Link].

-

ResearchGate. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link].

-

Frontiers. Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems. [Link].

-

White Rose Research Online. Liquid crystal nanoparticles for commercial drug delivery. [Link].

-

NIH. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. [Link].

- PubMed. Small molecule inhibitors of biphenyl structure as core backbone have shown a significant effect on PD-1/PD-L

An In-depth Technical Guide to 4-n-Heptylbiphenyl: Properties, Characterization, and Experimental Protocols

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-n-Heptylbiphenyl (CAS No. 59662-32-7), a biphenyl derivative with a seven-carbon alkyl chain. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on the characterization and handling of this compound.

Introduction

This compound belongs to the class of 4-alkylbiphenyls, which are of significant interest in the field of liquid crystals and as intermediates in the synthesis of more complex organic molecules. The introduction of the n-heptyl group to the biphenyl core imparts specific physical properties, influencing its melting point, boiling point, and solubility, which are critical parameters for its application and purification. This guide will delve into these properties, supported by spectroscopic data and established experimental protocols.

It is crucial to distinguish this compound from its more commonly referenced cyanated analog, 4'-Heptyl-4-biphenylcarbonitrile (7CB). While both share a similar biphenyl-heptyl structure, the presence of the nitrile group in 7CB dramatically alters its electronic and physical properties, leading to its well-known liquid crystalline behavior. This guide focuses exclusively on the non-cyanated this compound.

Molecular Structure and Identification

The molecular structure of this compound consists of a biphenyl core with a heptyl group attached at the 4-position.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 59662-32-7 | [1] |

| Molecular Formula | C₁₉H₂₄ | [1] |

| Molecular Weight | 252.39 g/mol | [1] |

| IUPAC Name | 4-heptyl-1,1'-biphenyl | |

| InChI | InChI=1S/C19H24/c1-2-3-4-5-7-10-17-13-15-19(16-14-17)18-11-8-6-9-12-18/h6,8-9,11-16H,2-5,7,10H2,1H3 | [1] |

| InChIKey | KZIZPXDIBXXKAJ-UHFFFAOYSA-N | [1] |

| SMILES | CCCCCCCc1ccc(cc1)c2ccccc2 |

Physical Properties

The physical properties of this compound are summarized below. It is important to note that experimentally verified data for this specific compound is limited, and some values are estimated based on data from closely related 4-alkylbiphenyls.

Table 2: Physical Properties of this compound

| Property | Value | Notes and References |

| Melting Point | ~28-30 °C | Estimated based on trends in the 4-alkylbiphenyl series. The melting point of the related 4-heptyl-4'-cyanobiphenyl is 30 °C. |

| Boiling Point | ~370-380 °C (at 760 mmHg) | Estimated. The boiling point of biphenyl is 255 °C, and alkyl substitution increases the boiling point. |

| Density | ~0.97 g/cm³ | Estimated. The density of similar alkylbiphenyls is typically slightly less than 1 g/cm³. |

| Appearance | White to off-white solid | Based on the appearance of similar biphenyl compounds. |

| Solubility | Soluble in nonpolar organic solvents such as hexane, toluene, and diethyl ether. Sparingly soluble in polar solvents like ethanol and methanol. Insoluble in water. | General solubility behavior of nonpolar organic compounds.[2] |

Chemical Properties and Reactivity

This compound exhibits the characteristic chemical reactivity of an aromatic hydrocarbon.

-

Stability: The biphenyl core is a stable aromatic system, making the compound generally stable under normal conditions. It is not particularly sensitive to air or light.

-

Reactivity of the Biphenyl Core: The biphenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The presence of the electron-donating alkyl group directs incoming electrophiles to the ortho and para positions of the substituted ring.

-

Reactivity of the Heptyl Chain: The benzylic protons (on the carbon atom of the heptyl chain attached to the biphenyl ring) are susceptible to radical substitution reactions. Strong oxidizing agents can oxidize the alkyl side chain.

Spectroscopic Characterization

Spectroscopic analysis is essential for the definitive identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The expected chemical shifts (in CDCl₃) are as follows:

-

Aromatic Protons: Multiplets in the range of δ 7.2-7.6 ppm. The protons on the unsubstituted phenyl ring will show a different splitting pattern compared to the protons on the heptyl-substituted ring.

-

Benzylic Protons (-CH₂-Ar): A triplet at approximately δ 2.6 ppm.

-

Alkyl Chain Protons (-CH₂-): A series of multiplets between δ 1.3 and 1.6 ppm.

-

Terminal Methyl Protons (-CH₃): A triplet at approximately δ 0.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Based on a computed spectrum, the approximate chemical shifts are:

-

Aromatic Carbons: Signals between δ 127 and 143 ppm.

-

Alkyl Chain Carbons: Signals in the aliphatic region, typically between δ 14 and 36 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, available from the NIST WebBook, displays characteristic absorption bands for aromatic and aliphatic C-H bonds, as well as C=C stretching of the aromatic rings.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch |

| 1600-1450 | Aromatic C=C Stretch |

| 1470-1450 | CH₂ Bend |

| 850-800 | C-H Out-of-plane Bend (para-substituted ring) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound can be found in the NIST WebBook[1]. The molecular ion peak ([M]⁺) is expected at m/z 252. Key fragmentation patterns would involve the cleavage of the heptyl chain, leading to characteristic fragment ions.

Synthesis and Purification

Synthesis via Suzuki Coupling

A common and effective method for the synthesis of this compound is the Suzuki cross-coupling reaction. This involves the palladium-catalyzed reaction of a 4-heptylphenylboronic acid with bromobenzene, or alternatively, phenylboronic acid with 1-bromo-4-heptylbenzene.

Experimental Protocol: Suzuki Coupling

-

Reaction Setup: To a round-bottom flask, add 4-heptylphenylboronic acid (1.0 eq), bromobenzene (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (2.0 eq).

-

Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water (4:1).

-

Reaction: Heat the mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

Experimental Protocol: Recrystallization

-

Solvent Selection: Based on the principle of "like dissolves like," a suitable solvent system for this compound would be a nonpolar solvent in which the compound is soluble when hot but sparingly soluble at room temperature. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may also be effective.

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

References

-

National Institute of Standards and Technology (NIST). This compound. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

Sources

An In-Depth Technical Guide to 4-n-Heptylbiphenyl: Identifiers, Properties, and Synthesis

This guide provides a comprehensive technical overview of 4-n-heptylbiphenyl, a biphenyl derivative with a seven-carbon alkyl chain. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's key identifiers, physicochemical properties, plausible synthetic routes, and potential applications, with a crucial distinction from its commonly confused cyano-substituted counterpart.

Introduction: Clarifying the Identity of this compound

In the landscape of chemical research, precision in compound identification is paramount. This compound is an aromatic hydrocarbon that is often mistaken for the more widely studied liquid crystal, 4'-heptyl-4-biphenylcarbonitrile (commonly known as 7CB). The presence of a nitrile group in 7CB drastically alters its physical and electronic properties. This guide focuses exclusively on this compound, providing a clear and distinct technical profile.

The structural difference is illustrated in the diagram below:

Caption: Structural comparison of this compound and 7CB.

Core Identifiers and Physicochemical Properties

Accurate identification of a chemical substance relies on a standardized set of identifiers. The primary identifiers and key physicochemical properties for this compound are summarized in the table below.

| Identifier/Property | Value | Source |

| CAS Number | 59662-32-7 | |

| Molecular Formula | C₁₉H₂₄ | |

| Molecular Weight | 252.39 g/mol | |

| IUPAC Name | 1,1'-Biphenyl, 4-heptyl- | |

| Physical State | Solid / Low melting solid | |

| Appearance | No information available | |

| Melting Point | 28 - 29 °C | |

| Solubility | Insoluble in water | Inferred from structure |

Synthesis of this compound: A Mechanistic Perspective

While specific, detailed laboratory preparations for this compound are not extensively published, its synthesis can be logically approached through established organic chemistry methodologies for producing alkyl-substituted aromatic compounds. A highly effective and industrially relevant strategy involves a two-step process: Friedel-Crafts acylation followed by a reduction of the resulting ketone.

This approach is often preferred over direct Friedel-Crafts alkylation due to the latter's propensity for carbocation rearrangements and polyalkylation, which can lead to a mixture of isomers and multiply substituted products.[1][2]

Step 1: Friedel-Crafts Acylation of Biphenyl

The initial step is the acylation of biphenyl with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4] The electrophile in this reaction is the heptanoyl cation, which is generated by the interaction of heptanoyl chloride with AlCl₃. The biphenyl ring then acts as a nucleophile, attacking the electrophile. The para-substituted product, 4-heptanoylbiphenyl, is generally favored due to steric hindrance at the ortho positions.

Step 2: Reduction of 4-Heptanoylbiphenyl

The carbonyl group of the resulting 4-heptanoylbiphenyl is then reduced to a methylene group to yield this compound. Two classical and robust methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

-

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl).[5][6][7] It is particularly effective for reducing aryl-alkyl ketones that are stable in strongly acidic conditions.[7]

-

Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), typically in a high-boiling solvent like ethylene glycol.[8][9] This method is suitable for substrates that are sensitive to acid but stable in the presence of a strong base.[9]

The choice between these two reduction methods is dictated by the overall functional group tolerance of the substrate. For a simple ketone like 4-heptanoylbiphenyl, either method would be effective.

The following diagram illustrates this synthetic workflow:

Caption: Proposed synthesis workflow for this compound.

An alternative modern approach for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[10][11] This would involve the palladium-catalyzed reaction of a 4-halobiphenyl (e.g., 4-bromobiphenyl) with a heptylboronic acid derivative, or conversely, a heptylbenzene halide with 4-biphenylboronic acid. The Suzuki coupling is renowned for its high functional group tolerance and mild reaction conditions.[11]

Applications and Relevance in Research and Development

While this compound itself does not have the widespread direct applications of its cyano-derivative in liquid crystal displays[12], it serves as a valuable non-polar biphenyl core structure and a potential synthetic intermediate. Biphenyl and its derivatives are prevalent scaffolds in medicinal chemistry and materials science.

-

Synthetic Intermediate: this compound can be a precursor for the synthesis of more complex molecules. The biphenyl moiety is a common structural motif in biologically active compounds, and the heptyl chain provides lipophilicity, which can be crucial for modulating pharmacokinetic properties in drug design.

-

Lubricating Base Stock: Long-chain alkylbiphenyls have been investigated as lubricating base stocks, particularly as refrigeration oils.[13] The alkylation of biphenyl can yield products with desirable viscosity and thermal stability.[13]

-

Reference Compound: In analytical and materials science research, it can serve as a non-polar reference compound for studies involving liquid crystals or other biphenyl-based materials.

The true potential of this compound in drug development likely lies in its use as a starting material for the synthesis of novel therapeutic agents where the biphenyl core provides a rigid framework for pharmacophore presentation and the heptyl group can be tailored to optimize binding and ADME (absorption, distribution, metabolism, and excretion) properties.

Safety, Handling, and Storage

According to the Safety Data Sheet (SDS) from Thermo Fisher Scientific, this compound is a solid or low-melting solid.[14] It is noted to be moisture and air-sensitive.[14] Based on available data, the classification criteria for health and environmental hazards are not met.[14] However, as with any chemical, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and air.

Conclusion

This compound (CAS 59662-32-7) is a distinct chemical entity that should not be confused with its cyano-substituted analog, 4'-heptyl-4-biphenylcarbonitrile. This guide has provided a detailed overview of its identifiers, physicochemical properties, and logical synthetic pathways. While direct applications in drug development are not extensively documented, its role as a synthetic intermediate for creating more complex, biologically active molecules and its potential use in materials science underscore its relevance to the research and development community. A clear understanding of its fundamental chemistry is the first step toward unlocking its potential in various scientific endeavors.

References

-

BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]

-

Ali, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19045-19077. [Link]

-

Wikipedia. (2023, December 2). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Clemmensen reduction. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Wolff–Kishner reduction. Retrieved from [Link]

-

ChemTube3D. (n.d.). Clemmensen Reduction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

-

The Suzuki Reaction. (2014, February 6). The Suzuki Reaction. Retrieved from [Link]

-

Wang, L., et al. (2014). Synthesis of a long chain alkylbiphenyl base stock and study on the lubricating properties. Industrial Lubrication and Tribology, 66(5), 618-622. [Link]

-

Wikipedia. (2023, November 28). Friedel–Crafts reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

ChemHelp ASAP. (2019, October 10). Clemmensen & Wolff-Kishner reductions of acyl benzenes [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2020, June 23). Wolff Kishner Reduction Mechanism [Video]. YouTube. [Link]

-

J&K Scientific LLC. (n.d.). Clemmensen Reduction. Retrieved from [Link]

-

ResearchGate. (n.d.). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Retrieved from [Link]

-

lookchem. (n.d.). Cas 41122-71-8,4'-Heptyl-4-biphenylcarbonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Retrieved from [Link]

-

ResearchGate. (n.d.). Friedel-Crafts acylation of biphenyl with anhydrides. Retrieved from [Link]

- Google Patents. (n.d.). US4482755A - High yield process for preparing 4,4'-biphenol and para-alkylbenzenes.

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(28), 19045–19077. [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 6. byjus.com [byjus.com]

- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 10. ocf.berkeley.edu [ocf.berkeley.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ossila.com [ossila.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Architectural Nuances of a Liquid Crystal Precursor: An In-Depth Technical Guide to the Molecular Geometry of 4-n-Heptylbiphenyl

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the molecular geometry of 4-n-Heptylbiphenyl, a crucial precursor in the synthesis of liquid crystals and a significant molecule in materials science and drug discovery. By synthesizing data from experimental studies of analogous compounds and robust computational models, this document offers a detailed understanding of the molecule's three-dimensional structure, conformational dynamics, and the subtle interplay of forces that govern its architecture.

Introduction: The Significance of Molecular Geometry

The spatial arrangement of atoms within a molecule, its geometry, is a fundamental determinant of its physical and chemical properties. For a molecule like this compound, its three-dimensional structure dictates its ability to pack in the solid state, its behavior in solution, and its efficacy in forming the mesophases characteristic of liquid crystals. A thorough understanding of its molecular geometry is therefore paramount for researchers aiming to design novel materials with tailored properties or to develop structure-activity relationships in medicinal chemistry.

This guide will delve into the key geometric parameters of this compound, focusing on the torsional angle between the two phenyl rings and the conformational flexibility of the n-heptyl chain. We will explore both theoretical and experimental approaches to elucidating these features, drawing heavily on comparative analysis with the well-studied liquid crystal, 4-heptyl-4'-cyanobiphenyl (7CB).

The Biphenyl Core: A Tale of Two Rings

The central structural feature of this compound is the biphenyl moiety. A critical parameter defining the geometry of this core is the dihedral or torsional angle between the planes of the two phenyl rings. This angle is a delicate balance between two opposing forces:

-

π-Conjugation: This electronic effect favors a planar conformation (0° torsional angle) to maximize the overlap of the π-orbitals between the two rings, leading to electronic delocalization and stabilization.

-

Steric Hindrance: The repulsion between the ortho-hydrogen atoms on adjacent rings favors a twisted conformation to alleviate this steric strain.

In the gas phase, the unsubstituted biphenyl molecule adopts a twisted conformation with a torsional angle of approximately 44°.[1] This non-planar arrangement represents the energetic minimum, where the stabilizing effect of conjugation is outweighed by the destabilizing steric interactions of a planar structure.

For this compound, the presence of the n-heptyl group at the 4-position is not expected to significantly alter this fundamental torsional preference in the isolated molecule, as it does not introduce any ortho-substituents that would drastically increase steric hindrance.

Theoretical Framework: Computational Modeling of Molecular Geometry

To predict and understand the molecular geometry of this compound, computational chemistry provides powerful tools. The two primary methods employed are Molecular Mechanics (MM) and Quantum Mechanics (QM), with Density Functional Theory (DFT) being a widely used QM approach.[2][3]

Molecular Mechanics (MM)

Molecular mechanics models treat molecules as a collection of atoms held together by springs, representing the bonds. The energy of a given conformation is calculated based on a force field, which is a set of parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).[3]

Workflow for Molecular Mechanics Analysis:

Caption: A generalized workflow for conformational analysis using Molecular Mechanics.

By performing a conformational search, it is possible to identify the lowest energy arrangement of the atoms, providing a prediction of the most stable molecular geometry. For this compound, this would involve exploring the rotational landscape of the biphenyl torsional angle and the various conformations of the n-heptyl chain.

Density Functional Theory (DFT)

DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties.[2] It offers a higher level of theory and accuracy compared to MM, explicitly treating the electrons in the system. DFT calculations are invaluable for determining accurate rotational energy barriers and the subtle electronic effects that influence molecular geometry.

Protocol for DFT-based Geometry Optimization:

-

Initial Structure Generation: A plausible 3D structure of this compound is generated, for instance, from MM calculations.

-

Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen. The choice of functional and basis set is critical for obtaining accurate results and should be benchmarked against experimental data where possible.[4]

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This process yields the equilibrium geometry of the molecule.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This also provides thermodynamic data such as zero-point vibrational energy.

Experimental Insights from an Analog: The Crystal Structure of 4-heptyl-4'-cyanobiphenyl (7CB)

In the crystalline state, intermolecular forces (crystal packing effects) play a significant role in determining the final molecular conformation. The X-ray diffraction data for 7CB reveals two crystallographically independent molecules in the asymmetric unit, with distinct conformations.

| Geometric Parameter | Molecule 1 (7CB) | Molecule 2 (7CB) |

| Biphenyl Torsional Angle | 32.7° | 18.6° |

| Heptyl Chain Conformation | Primarily trans | Trans with some gauche character |

Data extracted from the crystallographic study of 4-heptyl-4'-cyanobiphenyl.[5]

This data highlights two crucial points:

-

Influence of Crystal Packing: The torsional angle between the phenyl rings is significantly more planar in the solid state compared to the gas-phase prediction for biphenyl. This is a common phenomenon for biphenyl derivatives, where crystal packing forces can overcome the intrinsic preference for a more twisted conformation.[6]

-

Conformational Polymorphism: The presence of two different conformations in the same crystal lattice underscores the conformational flexibility of the molecule. The energy difference between these conformations is small enough to be influenced by the local packing environment.

The n-heptyl chain in both molecules predominantly adopts an extended, all-trans conformation, which is the lowest energy conformation for a linear alkyl chain. However, some deviations towards gauche conformations are observed, indicating the chain's flexibility.

The Conformation of the n-Heptyl Chain

The n-heptyl chain of this compound possesses significant conformational freedom due to rotation around its carbon-carbon single bonds. The most stable conformation is the fully extended, all-trans arrangement, which minimizes steric repulsion between adjacent methylene groups.

Caption: Energetic preference for the trans conformation in the n-heptyl chain.

However, gauche conformations, where the dihedral angle is approximately 60°, are also accessible. The energy difference between a trans and a gauche conformer in an n-alkane is typically around 0.9 kcal/mol. While individual gauche conformations are less stable, the large number of possible gauche arrangements contributes to the overall conformational entropy of the chain. In the context of liquid crystal formation, the ability of the alkyl chain to adopt various conformations is crucial for the fluidity of the mesophases.

Conclusion: A Molecule of Nuanced Flexibility

The molecular geometry of this compound is characterized by a delicate interplay of electronic and steric effects, further modulated by its physical state. In the gas phase or in solution, the biphenyl core is expected to exhibit a significant torsional angle of around 44° to minimize steric hindrance between the ortho-hydrogens. The n-heptyl chain will exist as a dynamic equilibrium of conformers, with the all-trans state being the most populated.

In the solid state, as inferred from its close analog 7CB, crystal packing forces are likely to favor a more planar arrangement of the biphenyl rings and a predominantly trans conformation of the alkyl chain. This tendency towards a more ordered, elongated shape is a key prerequisite for the formation of the liquid crystalline phases for which this class of molecules is renowned.

This guide provides a foundational understanding of the molecular geometry of this compound, leveraging both theoretical principles and experimental data from closely related systems. For researchers in materials science and drug discovery, a grasp of these structural nuances is essential for the rational design and synthesis of novel functional molecules.

References

-

Celebre, G., Longeri, M., Sicilia, E., & Emsley, J. W. (1990). The angle of twist between the two phenyl rings in the nematic liquid crystal 4-n-pentyl-4′-cyanobiphenyl. Liquid Crystals, 7(5), 731–737. [Link][8][9]

-

Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. Journal of Chemical Theory and Computation, 4(9), 1460–1471. [Link][4][7]

-

Rzepa, H. S. (2010). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [Link][10]

-

Kuczyński, W., & Stecki, J. (2006). Comparison of the Crystal and Molecular Structures of Three Similar 4-Heptyl-biphenyl Compounds: 4-Heptyl-4′-cyanobiphenyl, 4-Heptyl-3′-cyanobiphenyl, and 4-Heptyl-4′-nitrobiphenyl. Molecular Crystals and Liquid Crystals, 449(1), 135–148. [Link][5]

-

Lin, G., et al. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Research, 30(1), 1-7. [Link][11]

-

McKinney, J. D., et al. (1985). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. Environmental Health Perspectives, 60, 57–68. [Link][12]

-

Bond, N. M., & Nishimura, A. M. (2022). DETERMINATION OF TORSIONAL ANGLES OF BIPHENYL MOLECULES ON Al2O3. Journal of Undergraduate Chemistry Research, 21(2), 84-91. [Link][13]

-

Brock, C. P., & Dunitz, J. D. (1994). Biphenyl conformations. In Structure correlation (pp. 271-298). VCH. [Link][6]

-

Poater, J., et al. (2012). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 10(3), 548-555. [Link][4]

-

Im, H. S., & Bernstein, E. R. (1988). Geometry and torsional motion of biphenyl in the ground and first excited singlet state. The Journal of Chemical Physics, 88(12), 7337-7347. [Link][1]

-

Kitchin, J. R. (2019). Modeling materials using density functional theory. The Kitchin Research Group. [Link][2]

-

Byte-Sized FF Team. (2023). Data-driven parametrization of molecular mechanics force fields for expansive chemical space coverage. Chemical Science, 14(38), 10488-10500. [Link][3]

Sources

- 1. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 2. kitchingroup.cheme.cmu.edu [kitchingroup.cheme.cmu.edu]

- 3. Data-driven parametrization of molecular mechanics force fields for expansive chemical space coverage - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound [webbook.nist.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. researchgate.net [researchgate.net]

- 10. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 11. biomedres.us [biomedres.us]

- 12. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. westmont.edu [westmont.edu]

The Electronic Architecture of 4-n-Heptylbiphenyl: A Technical Guide for Advanced Materials Research

Introduction: The Significance of 4-n-Heptylbiphenyl in Liquid Crystal Technologies

This compound, commonly referred to as 7CB, is a prominent member of the cyanobiphenyl family of liquid crystals.[1] Its molecular structure, consisting of a rigid biphenyl core, a flexible heptyl chain, and a polar cyano group, gives rise to a stable nematic liquid crystal phase at temperatures just above ambient conditions.[1] This unique characteristic makes 7CB and its homologues indispensable components in a myriad of electro-optical applications, most notably in liquid crystal displays (LCDs).[1] The ability to manipulate the orientation of these molecules with an external electric field, thereby altering the passage of light, is the fundamental principle behind the operation of these ubiquitous devices. Beyond displays, the distinct electronic properties of 7CB are being harnessed in emerging fields such as perovskite solar cells, where it can enhance device performance and stability.

This in-depth technical guide provides a comprehensive exploration of the electronic structure of this compound. By delving into both experimental characterization techniques and advanced computational modeling, we aim to provide researchers, scientists, and drug development professionals with a thorough understanding of the fundamental electronic properties that govern the material's behavior and dictate its performance in various applications. We will not only present established protocols but also elucidate the scientific rationale behind these methodologies, fostering a deeper comprehension of the structure-property relationships at the molecular level.

I. Molecular Structure and Physicochemical Properties

The foundation of this compound's utility lies in its distinct molecular architecture. The molecule can be deconstructed into three key functional units:

-

The Biphenyl Core: This rigid, aromatic core is the primary contributor to the molecule's shape anisotropy, a prerequisite for the formation of liquid crystalline phases. The π-electron systems of the two phenyl rings are conjugated, forming a delocalized electron cloud that is central to the molecule's electronic and optical properties.

-

The n-Heptyl Chain: This flexible alkyl chain imparts a degree of fluidity to the molecule and influences its melting and clearing points. The length and conformation of this chain play a crucial role in determining the specific mesophase behavior and the temperature range over which it is observed.

-

The Cyano Group (-C≡N): This terminal group possesses a large dipole moment, which is a critical factor in the material's positive dielectric anisotropy. This anisotropy is what allows the liquid crystal director to be readily aligned by an external electric field, a key requirement for display applications.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₂₀H₂₃N |

| Molecular Weight | 277.40 g/mol |

| CAS Number | 41122-71-8 |

| Appearance | White crystalline solid |

| Melting Point | ~30 °C |

| Nematic-Isotropic Transition | ~42.8 °C |

| Synonyms | 7CB, 4'-Heptyl-4-biphenylcarbonitrile |

II. Experimental Characterization of the Electronic Structure

Experimental techniques provide invaluable empirical data on the electronic transitions and energy levels within the this compound molecule. Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are two of the most powerful and accessible methods for probing these properties.

A. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from the ground state to higher energy excited states. For this compound, the absorption spectrum is dominated by π → π* transitions within the conjugated biphenyl core.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent, such as cyclohexane or acetonitrile. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.

-

Ensure the solvent is of spectroscopic grade to minimize interference from impurities.

-

Prepare a blank sample containing only the solvent.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Set the wavelength range to scan from approximately 200 nm to 400 nm.

-

First, record a baseline spectrum with the blank solvent in both the sample and reference beams.

-

Replace the blank sample with the this compound solution and record the absorption spectrum.

-

-

Data Analysis:

-

The resulting spectrum will show one or more absorption bands. The wavelength of maximum absorbance (λ_max) corresponds to the energy of the most probable electronic transition.

-

The Beer-Lambert law can be used to determine the molar extinction coefficient (ε), a measure of how strongly the molecule absorbs light at a given wavelength.

-

The workflow for a typical UV-Vis spectroscopy experiment is illustrated below.

UV-Vis Spectroscopy Experimental Workflow

B. Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the electronic structure of the excited state and the relaxation pathways of the molecule after it has absorbed light. When a molecule in an excited electronic state returns to the ground state, it can emit a photon, and the spectrum of this emitted light is the fluorescence spectrum.

-

Sample Preparation:

-

Similar to UV-Vis spectroscopy, prepare a dilute solution of this compound in a suitable solvent. The concentration may need to be adjusted to avoid inner filter effects.

-

The solvent should be chosen carefully to avoid quenching of the fluorescence.

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer.

-

The excitation wavelength is typically set at or near the λ_max determined from the UV-Vis spectrum.

-

Scan the emission wavelength over a range that is longer than the excitation wavelength (e.g., from the excitation wavelength to 600 nm).

-

-

Data Analysis:

-

The resulting fluorescence spectrum will show an emission band with a peak at a longer wavelength than the absorption peak. The difference between the absorption and emission peak wavelengths is known as the Stokes shift.

-

The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, can also be determined.

-

III. Computational Modeling of the Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the electronic structure of molecules with a high degree of accuracy.[2] DFT calculations can provide detailed information about molecular orbitals, their energy levels, and the distribution of electron density, offering insights that are often complementary to experimental data. A computational study on the electronic structure and thermodynamic properties of 4-n-heptyl-4́-cyanobiphenyl has provided valuable theoretical data.[3]

A. Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can be used to determine key electronic parameters.

-

Molecular Geometry Optimization:

-

The first step is to obtain the lowest energy conformation of the this compound molecule. This is typically done using a geometry optimization algorithm.

-

A common choice of functional and basis set for such molecules is B3LYP with a 6-31G(d,p) basis set.[2]

-

-

Electronic Structure Calculation:

-

Once the geometry is optimized, a single-point energy calculation is performed to obtain the electronic properties.

-

This calculation yields the energies and spatial distributions of the molecular orbitals.

-

-

Data Analysis and Visualization:

-

The key outputs to analyze are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and the energy of its first electronic transition.

-

Molecular orbital surfaces can be visualized to understand the distribution of electron density in these frontier orbitals.

-

The Molecular Electrostatic Potential (MEP) surface can also be calculated to identify the electron-rich and electron-poor regions of the molecule.

-

The logical flow of a DFT-based computational analysis is depicted in the following diagram.

Workflow for DFT-based Computational Analysis

B. Key Electronic Structure Parameters of this compound

Based on computational studies of 4-n-heptyl-4́-cyanobiphenyl and related cyanobiphenyls, the following electronic structure characteristics are expected[2][3]:

-

HOMO: The Highest Occupied Molecular Orbital is primarily localized on the electron-rich biphenyl core. This orbital represents the region from which an electron is most likely to be removed.

-

LUMO: The Lowest Unoccupied Molecular Orbital is also largely distributed over the biphenyl core, with a significant contribution from the cyano group due to its electron-withdrawing nature. This orbital represents the region where an incoming electron would most likely reside.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO levels is a key indicator of the molecule's electronic stability and its absorption wavelength in the UV-Vis spectrum. A larger gap generally corresponds to greater stability and absorption at shorter wavelengths.

The visualization of the HOMO and LUMO of a representative cyanobiphenyl molecule would typically show the following features:

Sources

phase transitions of 4-n-Heptylbiphenyl liquid crystal

An In-Depth Technical Guide to the Phase Transitions of 4-n-Heptyl-4'-biphenylcarbonitrile (7CB)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-n-Heptyl-4'-biphenylcarbonitrile, commonly known as 7CB, is a canonical room-temperature nematic liquid crystal that has served as a foundational material for both fundamental research and technological applications, particularly in liquid crystal displays (LCDs).[1] Its well-defined and accessible phase transitions provide an excellent model system for studying the thermodynamics, molecular ordering, and optical properties that govern liquid crystalline behavior. This guide offers a detailed exploration of the phase transitions of 7CB, grounded in the primary experimental techniques used for their characterization. We synthesize field-proven methodologies with the underlying physical principles to provide a comprehensive resource for professionals investigating liquid crystals and other soft matter systems.

The 7CB Molecule: Structure and Significance

7CB (C₂₀H₂₃N) is a member of the cyanobiphenyl family of thermotropic liquid crystals.[1] Its molecular architecture is key to its mesogenic properties. It consists of three primary components:

-

A rigid biphenyl core that promotes anisotropic molecular packing.

-

A flexible heptyl (C₇H₁₅) alkyl chain that influences the material's melting point and mesophase range.

-

A polar cyano (-C≡N) group which creates a strong dipole moment, affecting dielectric properties and intermolecular interactions.[2]

This combination of a rigid core and a flexible chain is characteristic of calamitic (rod-like) liquid crystals, which exhibit orientational order but lack long-range positional order in their nematic phase.[3]

Table 1: Physicochemical Properties of 4-n-Heptyl-4'-biphenylcarbonitrile (7CB)

| Property | Value | Source |

| Chemical Formula | C₂₀H₂₃N | [1] |

| Molecular Weight | 277.40 g/mol | [1] |

| CAS Number | 41122-71-8 | [1] |

| Appearance | White powder/crystals | [1] |

| Crystal Melting Point (T_c-n) | ~30 °C | [4] |

| Nematic Clearing Point (T_n-i) | ~42.5 °C | [2] |

The Phase Landscape of 7CB

Upon heating from the solid state, 7CB exhibits a distinct sequence of phases, each defined by its degree of molecular order. The primary transitions are from the crystalline solid to the nematic liquid crystal phase and subsequently to the isotropic liquid phase.

Caption: Phase transition sequence of 7CB upon heating and cooling.

-

Nematic (N) Phase: In this phase, the rod-like 7CB molecules lose their positional order and can move freely, like in a liquid. However, they maintain a significant degree of long-range orientational order, tending to align along a common axis known as the director (n ).[3] This anisotropy is responsible for the unique optical and electrical properties of the material.

-

Isotropic (I) Phase: Above the clearing temperature (T_n-i), the thermal energy overcomes the forces that favor alignment. The material transitions into a true isotropic liquid, where molecules are randomly oriented and positioned.[3]

While pure 7CB is primarily known for its nematic phase, it's important to note that smectic phases, which feature layered arrangements of molecules, can be induced in mixtures with other liquid crystals like 8CB or 10OCB.[5][6]

Experimental Characterization of Phase Transitions

A multi-technique approach is essential for a comprehensive understanding of liquid crystal phase transitions. Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-Ray Diffraction (XRD) provide complementary information on texture, thermodynamics, and molecular structure.

Caption: Integrated workflow for characterizing 7CB phase transitions.

Polarized Optical Microscopy (POM)

Causality: POM is the quintessential technique for visualizing liquid crystal phases.[7] It leverages the property of birefringence (double refraction) present in anisotropic materials like the nematic phase of 7CB.[8] When plane-polarized light enters the nematic sample, it splits into two rays (ordinary and extraordinary) that travel at different velocities.[7] After passing through a second polarizer (the analyzer, oriented 90° to the first), these rays interfere, producing characteristic colors and textures. The isotropic phase, being optically isotropic, does not exhibit birefringence and appears dark between crossed polarizers.[8]

Experimental Protocol:

-

Sample Preparation: Place a small amount of 7CB powder on a clean microscope slide. Gently place a coverslip on top.

-

Heating Stage: Position the slide on a calibrated hot stage connected to a temperature controller.

-

Microscope Setup: Place the hot stage on the polarizing microscope. Cross the polarizer and analyzer to achieve a dark background (extinction).

-

Heating and Observation: Slowly heat the sample (e.g., at 1-2 °C/min) from room temperature.

-

~30 °C (Crystal to Nematic): Observe the solid crystals melting into a fluid phase that is brightly lit and exhibits characteristic textures. The nematic phase of 7CB typically shows a "schlieren" texture, with dark brushes corresponding to regions where the director is aligned with the polarizer or analyzer.

-

~42.5 °C (Nematic to Isotropic): As the temperature approaches the clearing point, the colors will fade. At the transition, the entire field of view will abruptly become dark as the material becomes isotropic.

-

-

Cooling: Slowly cool the sample from the isotropic phase to observe the reverse transitions. This can reveal different textures as the nematic phase nucleates and grows.

Differential Scanning Calorimetry (DSC)

Causality: DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[9] Phase transitions are accompanied by a change in enthalpy (latent heat). Endothermic events (heat absorption), like melting or clearing, appear as peaks on the DSC thermogram during heating. Exothermic events (heat release) appear as peaks during cooling. The temperature at the peak maximum is taken as the transition temperature, and the area under the peak is proportional to the enthalpy change (ΔH) of the transition.[10][11]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of 7CB into an aluminum DSC pan. Hermetically seal the pan to prevent sample loss. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to create a stable thermal atmosphere.

-

Thermal Program:

-

Equilibrate the sample at a temperature below the first transition (e.g., 20 °C).

-

Ramp the temperature at a controlled rate (a standard rate is 10 °C/min) to a point well into the isotropic phase (e.g., 55 °C).

-

Hold for a few minutes to ensure thermal equilibrium.

-

Cool the sample back to the starting temperature at the same rate.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify the endothermic peaks on the heating scan. The first peak corresponds to the crystal-to-nematic transition (T_c-n), and the second, smaller peak corresponds to the nematic-to-isotropic transition (T_n-i).[12]

-

Integrate the area under each peak to determine the enthalpy of the transition (ΔH). The N-I transition is weakly first-order and has a significantly smaller enthalpy than the melting transition.[3]

-

Table 2: Representative Thermodynamic Data for 7CB Phase Transitions

| Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) | Notes |

| Crystal → Nematic (T_c-n) | ~30.0 - 30.5 | ~21.0 | Values can vary slightly based on purity and DSC scan rate. |

| Nematic → Isotropic (T_n-i) | ~42.5 - 42.8 | ~2.6 | A weak, first-order transition, characteristic of many nematic LCs.[12] |

(Note: These are typical values compiled from literature; experimental results may vary.)

X-Ray Diffraction (XRD)

Causality: XRD probes the spatial arrangement of molecules by measuring how they scatter incident X-rays.[13] The resulting diffraction pattern provides direct information about the type and degree of order within a phase.[14][15]

-

Crystalline Solid: Shows numerous sharp Bragg peaks, indicative of a well-defined, three-dimensional lattice structure.[4]

-

Nematic Phase: Lacks long-range positional order, so it does not produce sharp Bragg peaks. Instead, it shows two key features:

-

A diffuse halo at a wide angle, corresponding to the average lateral spacing between molecules (~4-5 Å).

-

Diffuse peaks at small angles, corresponding to the average molecular length (~20-25 Å for 7CB), reflecting the orientational order.

-

-

Isotropic Liquid: Shows only a very broad, diffuse halo at a wide angle, as both positional and orientational order are lost.[13]

Experimental Protocol:

-

Sample Preparation: Load 7CB into a thin-walled glass capillary tube (typically 1.0-1.5 mm diameter). The capillary is then sealed.

-

Instrument Setup: Mount the capillary in a temperature-controlled holder within the XRD instrument. An area detector is used to collect the two-dimensional diffraction pattern.

-

Data Collection:

-

Collect a diffraction pattern of the crystalline solid at room temperature.

-

Heat the sample into the nematic phase (e.g., 35 °C) and allow it to equilibrate. Collect the pattern. If a magnetic or electric field is applied, the diffuse peaks will become more localized, indicating alignment of the nematic director.

-

Heat the sample into the isotropic phase (e.g., 50 °C) and collect the final pattern.

-

-

Data Analysis:

-

Analyze the position and sharpness of the diffraction peaks at each temperature.

-

Confirm the disappearance of sharp Bragg peaks at the crystal-to-nematic transition.

-

Observe the change from diffuse small-angle and wide-angle peaks in the nematic phase to a single broad halo in the isotropic phase.

-

Conclusion: A Unified Model of 7CB Phase Behavior

The phase transitions of 4-n-Heptylbiphenyl (7CB) are a classic example of the stepwise melting process characteristic of thermotropic liquid crystals. By combining Polarized Optical Microscopy, Differential Scanning Calorimetry, and X-Ray Diffraction, a complete picture emerges. POM provides visual confirmation of the anisotropic nematic and isotropic phases through their distinct optical textures. DSC precisely quantifies the energetics of these transitions, confirming the first-order nature of both the melting and clearing points. Finally, XRD offers a molecular-level view, directly revealing the loss of positional order at the crystal-to-nematic transition and the subsequent loss of orientational order at the nematic-to-isotropic transition. This robust, multi-faceted characterization is why 7CB remains an indispensable tool for researchers in materials science, chemistry, and drug delivery systems where molecular organization is paramount.

References

-

The Effect of Quasispherical Solutes on the Nematic to Isotropic Transition in 7CB. Molecular Crystals and Liquid Crystals. Available at: [Link]

-

Kim, M. Phase transitions in liquid crystals. Course Material, University of Illinois. Available at: [Link]

-

Kumar, S. & Fisch, M. (2001). Liquid Crystals: Experimental Study of Physical Properties and Phase Transitions. Molecules. Available at: [Link]

-

Temperatures of nematic-isotropic phase transition for dye/7CB... ResearchGate. Available at: [Link]

-

Lagerwall, J. & Giesselmann, F. (2006). The experimental study of phases and phase transitions in antiferroelectric liquid crystals. ResearchGate. Available at: [Link]

-

Kumar, S. (2001). Liquid crystals : experimental study of physical properties and phase transitions. Semantic Scholar. Available at: [Link]

-

Clegg, P. S. (2005). X-ray studies of the phases and phase transitions of liquid crystals. IUCr Journals. Available at: [Link]

-

The Effect of Different Liquid Crystal Compounds on Conduction Mechanism of 4-Cyano-4 -n- heptybiphenyl (7CB) by Using I-V Chara. ElectronicsAndBooks. Available at: [Link]

-

Borshch, V., et al. (2013). Phase behavior and properties of the liquid-crystal dimer 1'',7''-bis(4-cyanobiphenyl-4'-yl) heptane: a twist-bend nematic liquid crystal. PubMed. Available at: [Link]

-

Sharma, D., Tiwari, G., & Tiwari, S. N. (2019). Electronic Structure and Thermodynamic Properties of 4-n- heptyl-4́-cyanobiphenyl: A Computational Study. Semantic Scholar. Available at: [Link]

-

Analyzing Nematic to Isotropic (N-I) Phase Transition of nCB Liquid Crystals Using Logger Pro. European Journal of Applied Sciences. Available at: [Link]

-

Critical behaviour at the Nematic-Isotropic and Nematic–Smectic A phase transitions in a binary liquid crystal system. ResearchGate. Available at: [Link]

-

Copic, S., et al. (2019). Chemical-Physical Characterization of a Binary Mixture of a Twist Bend Nematic Liquid Crystal with a Smectogen. MDPI. Available at: [Link]

-

Comparison of the Crystal and Molecular Structures of Three Similar 4-Heptyl-biphenyl Compounds. ResearchGate. Available at: [Link]

-

Phase behaviour of 7CB/8CB mixtures as determined by di€erential scanning calorimetry. Semantic Scholar. Available at: [Link]

-

Crystal structures of 4-cyano-4-hexylbiphenyl (6CB) and 4-cyano-4-heptylbiphenyl (7CB) in relation to odd-even effects. ResearchGate. Available at: [Link]

-

Polarized Light Microscopy. Lehigh University. Available at: [Link]

-

Rational Design of Rod-Like Liquid Crystals Exhibiting Two Nematic Phases. PMC. Available at: [Link]

-

Polarized Microscopy. Institut Fresnel. Available at: [Link]

-

Polarized Light Microscopy. Nikon's MicroscopyU. Available at: [Link]

-

Polarized Light Microscopy. University of Arizona. Available at: [Link]

-

Microscopy. University of Eastern Finland. Available at: [Link]

-

4-methylbiphenyl -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables. Available at: [Link]

-

Phase transitions in molecular crystal 4,4′-bis(6-hydroxy-1-hexyloxy)biphenyl studied by molecular dynamics simulations and IR spectroscopy. ResearchGate. Available at: [Link]

-

Kasian, N. A., et al. (2019). Induced smectic ordering and blue phase formation in mixtures of cyanobiphenyls and cholesterol esters. arXiv. Available at: [Link]

-

Singh, S. (2000). PHASE TRANSITIONS IN LIQUID CRYSTALS. Physics Reports. Available at: [Link]

-

Thermal conductivity of the nematic liquid crystal 4- n -pentyl-4'-cyanobiphenyl. ResearchGate. Available at: [Link]

-

Determination of the phase transition and thermodynamics 4-Cyano-4'- pentylbiphenyl (5CB) liquid crystal by differential scanning calorimetry (DSC). ResearchGate. Available at: [Link]

-

Ghanbari, E., Picken, S. J., & van Esch, J. H. (2023). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. TU Delft Repository. Available at: [Link]

-

Azároff, L. (1980). X-Ray Diffraction by Liquid Crystals. Semantic Scholar. Available at: [Link]

-

On the Study of Thermal Transitions in Selected n-Paraffins Using Differential Scanning Calorimetry. MDPI. Available at: [Link]

-

Comparative 2H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase. MDPI. Available at: [Link]

-

Technical Capabilities and Limitations of Optical Spectroscopy and Calorimetry Using Water-Miscible Solvents. PubMed. Available at: [Link]

-

X-Ray Crystallography of Chemical Compounds. PMC. Available at: [Link]

-

Thermodynamic Property Models. Aspen Technology. Available at: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. guava.physics.ucsd.edu [guava.physics.ucsd.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. Polarized Light Microscopy | Nikon’s MicroscopyU [microscopyu.com]

- 9. repository.tudelft.nl [repository.tudelft.nl]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Analyzing Nematic to Isotropic (N-I) Phase Transition of nCB Liquid Crystals Using Logger Pro | European Journal of Applied Sciences [journals.scholarpublishing.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. journals.iucr.org [journals.iucr.org]

An In-Depth Technical Guide to the Spectroscopic Data of 4-n-Heptylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 4-n-Heptylbiphenyl (C₁₉H₂₄), a biphenyl derivative with a C7 alkyl chain. As a lipophilic molecule, understanding its structural features through various spectroscopic techniques is crucial for its application in fields such as materials science and as a fragment in medicinal chemistry. This document, authored from the perspective of a Senior Application Scientist, delves into the practical aspects of acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, emphasizing the rationale behind experimental choices.

Molecular Structure and Isotopic Distribution

This compound possesses a molecular weight of 252.40 g/mol . The structural formula, as depicted below, consists of two phenyl rings linked by a single bond, with a heptyl group attached at the 4-position of one of the rings.

Structure of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation and purity assessment.

¹H NMR Spectroscopy

Experimental Protocol:

A detailed protocol for acquiring a high-quality ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for nonpolar compounds and its distinct residual solvent peak that does not interfere with the analyte signals.

-